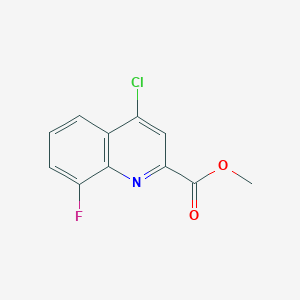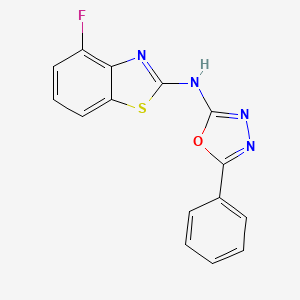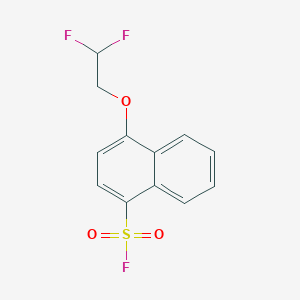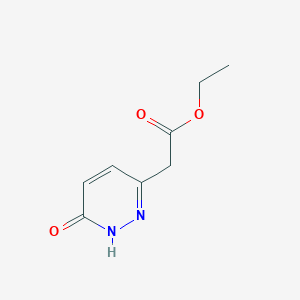![molecular formula C18H18N4O2S B2430590 2-(4-ヒドロキシ-5,7-ジメチルピリド[2,3-d]ピリミジン-2-イルスルファニル)-N-m-トリルアセトアミド CAS No. 694468-25-2](/img/structure/B2430590.png)
2-(4-ヒドロキシ-5,7-ジメチルピリド[2,3-d]ピリミジン-2-イルスルファニル)-N-m-トリルアセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-m-tolyl-acetamide is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-m-tolyl-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-m-tolyl-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗腫瘍および抗がん活性
この化合物は、抗腫瘍および抗がん剤としての可能性について調査されています。研究者たちは、腫瘍細胞の増殖、アポトーシス、および転移阻害に対するその影響を探求してきました。 特に、それはヌクレオチド合成に関与する重要な酵素であるジヒドロ葉酸レダクターゼ(DHFR)を阻害し、これは癌細胞の増殖に不可欠です .
有糸分裂キネシンの阻害
モノストロルは、化学療法薬であり、有糸分裂キネシンの阻害剤として作用します。モノストロルの合成は、イッテルビウムトリフラート(Yb(OTf)3)などのルイス酸プロモーターを使用して探求されてきました。 この阻害は有糸分裂と細胞分裂を阻害するため、がん治療の潜在的な標的となります .
抗炎症特性
この化合物の構造的特徴は、潜在的な抗炎症活性を示唆しています。研究者たちは、サイトカイン産生やNF-κBシグナル伝達など、炎症性経路に対するその影響を調査してきました。 その抗炎症メカニズムを完全に解明するには、さらなる研究が必要です .
抗酸化効果
フェノール部分を考えると、この化合物は抗酸化特性を示す可能性があります。抗酸化物質は、細胞を酸化ストレスから保護し、細胞損傷を防ぐ上で重要な役割を果たします。 そのラジカルスカベンジング能力を調査することは、貴重な洞察を提供する可能性があります .
神経保護の可能性
この化合物のユニークな構造は、神経保護効果に貢献する可能性があります。研究者たちは、神経細胞の生存率、酸化ストレス、および神経炎症に対するその影響を探求してきました。 神経経路との相互作用を理解することで、神経変性疾患の治療用途につながる可能性があります .
代謝性疾患と酵素調節
そのスルファニル基とアミド基を考えると、調査は代謝酵素に対するその影響に焦点を当てています。それは、グルコース代謝、脂質恒常性、またはその他の代謝経路に関連する酵素活性を影響を与える可能性があります。 そのような洞察は、代謝性疾患に影響を与える可能性があります .
作用機序
Target of Action
It is known that pyrido[2,3-d]pyrimidine derivatives often target dihydrofolate reductase (dhfr), some kinases, such as the tyrosine-protein kinase transforming protein abl or map kinases, and the biotin carboxylase .
Mode of Action
Based on its structural similarity to other pyrido[2,3-d]pyrimidine derivatives, it may interact with its targets by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
Given its potential targets, it may affect pathways related to cell growth and proliferation, as well as metabolic pathways involving folate and biotin .
Pharmacokinetics
Its degree of lipophilicity, which reflects its affinity for a lipid environment, suggests that it may diffuse easily into cells .
Result of Action
Given its potential targets and mode of action, it may inhibit cell growth and proliferation, and affect metabolic processes .
生化学分析
Biochemical Properties
Compounds with similar pyrido[2,3-d]pyrimidin-2-ylsulfanyl structures have been shown to exhibit antiproliferative, antimicrobial, anti-inflammatory, and antihistaminic activities . These activities suggest that 2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-m-tolyl-acetamide may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
Similar compounds have shown cytotoxic activities against various cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
特性
IUPAC Name |
2-[(5,7-dimethyl-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-10-5-4-6-13(7-10)20-14(23)9-25-18-21-16-15(17(24)22-18)11(2)8-12(3)19-16/h4-8H,9H2,1-3H3,(H,20,23)(H,19,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZDIQPXWMLQOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=CC(=N3)C)C)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2430507.png)







![2-(3-(furan-2-yl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2430524.png)
![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2430525.png)
![3-Methyl-5-({3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2430526.png)
![7-Bromo-1-ethyl-3-methylpyrrolo[1,2-a]pyrazine](/img/structure/B2430527.png)
![3-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-1-(4-fluorophenyl)urea](/img/structure/B2430528.png)

